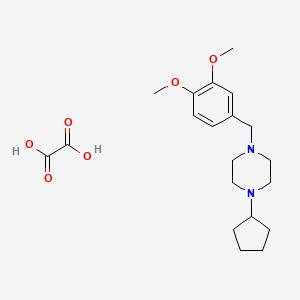![molecular formula C17H16N4O4S B3940069 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B3940069.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide
説明
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide, also known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. ML141 is a potent and selective inhibitor of the Rho family of GTPases, which play a crucial role in regulating a wide range of cellular processes, including cell migration, proliferation, and differentiation. In
作用機序
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide selectively inhibits the Rho family of GTPases, which play a crucial role in regulating a wide range of cellular processes, including cell migration, proliferation, and differentiation. By inhibiting the Rho family of GTPases, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide prevents the activation of downstream signaling pathways that promote cell migration and invasion, leading to the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the improvement of cardiac function and reduction of cardiac fibrosis, and the improvement of cognitive function and reduction of neuroinflammation. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory effects, which could potentially be used to treat various inflammatory diseases.
実験室実験の利点と制限
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an excellent tool for studying the Rho family of GTPases. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide also has several limitations, including its relatively short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide, including the development of more potent and selective inhibitors of the Rho family of GTPases, the investigation of the role of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide in other cellular processes, and the development of novel therapies based on the inhibition of the Rho family of GTPases. Additionally, the use of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide in combination with other drugs could potentially enhance its therapeutic effects and reduce its limitations.
科学的研究の応用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which could potentially be used to develop novel anti-cancer therapies. In cardiovascular research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has been shown to improve cardiac function and reduce cardiac fibrosis, which could be used to treat heart failure. In neurological research, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide has been shown to improve cognitive function and reduce neuroinflammation, which could be used to treat Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-9-12(3-8-15(10)21(24)25)16(23)20-17(26)19-14-6-4-13(5-7-14)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H2,19,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECCXUAPKSNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)
![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)

![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)

![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

![N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)
